Gem-Dibromide vs. Monobromide: A Decisive Difference in Molecular Identity and Reactivity
The defining structural feature of 3,5-bis(trifluoromethyl)benzal bromide is its gem-dibromomethyl group, which imparts a molecular mass and halogen content significantly higher than its monobrominated analog, 3,5-bis(trifluoromethyl)benzyl bromide (CAS 32247-96-4). This distinction is fundamental to their roles as synthetic intermediates, as the gem-dibromide serves as an aldehyde synthon while the monobromide is an alkylating agent .
| Evidence Dimension | Molecular Weight & Halogen Content |
|---|---|
| Target Compound Data | 385.93 g/mol; Contains 2 Bromine atoms |
| Comparator Or Baseline | 3,5-Bis(trifluoromethyl)benzyl bromide (CAS 32247-96-4): 307.03 g/mol; Contains 1 Bromine atom |
| Quantified Difference | Molecular weight difference of 78.9 g/mol, corresponding to the mass of an additional bromine atom. |
| Conditions | Structural analysis based on molecular formulas C9H4Br2F6 (Target) vs. C9H5BrF6 (Comparator) |
Why This Matters
This fundamental structural difference dictates the compound's utility: the target is a masked aldehyde, while the comparator is a benzylating agent, making them non-interchangeable in synthetic routes.
